molecular formula C7H3Cl2NS B3249333 3,6-Dichloro-1,2-benzisothiazole CAS No. 19331-18-1

3,6-Dichloro-1,2-benzisothiazole

Cat. No. B3249333
CAS RN: 19331-18-1
M. Wt: 204.08 g/mol
InChI Key: NEYRYYMMDZQOFG-UHFFFAOYSA-N
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Description

3,6-Dichloro-1,2-benzisothiazole is a chemical compound with the molecular formula C7H3Cl2NS . It is used as an intermediate in various chemical reactions . The exact properties of this compound may vary based on its specific use and the conditions under which it is stored .


Synthesis Analysis

The synthesis of 3,6-Dichloro-1,2-benzisothiazole and similar compounds often involves the use of raw materials such as 3,6-dihydroxy pyridazine and phosphorus oxychloride . The reaction conditions can vary, but typically involve reacting the raw materials in a suitable solvent at temperatures ranging from 0 to 80 degrees Celsius .


Molecular Structure Analysis

The molecular structure of 3,6-Dichloro-1,2-benzisothiazole consists of 7 carbon atoms, 3 hydrogen atoms, 2 chlorine atoms, 1 nitrogen atom, and 1 sulfur atom . The exact structure can be determined using various analytical techniques, including spectroscopy and crystallography .


Chemical Reactions Analysis

3,6-Dichloro-1,2-benzisothiazole can participate in various chemical reactions. For example, it can undergo condensation reactions with 2-aminothiophenol and aromatic aldehydes . The exact reaction conditions and products can vary depending on the specific reaction and the presence of any catalysts or other reagents .


Physical And Chemical Properties Analysis

The physical and chemical properties of 3,6-Dichloro-1,2-benzisothiazole can vary depending on the specific conditions. For example, its boiling point, melting point, and density can be determined using various analytical techniques .

Scientific Research Applications

Structural and Spectral Analysis

  • Structural and Spectral Comparisons : 3,6-Dichloro-1,2-benzisothiazole is used in the synthesis of isomeric heterocyclic compounds, specifically in the production of aromatic heterocyclic azo dyes. These dyes exhibit properties like planar molecular structures, solvatochromism, reversible acid–base discoloration, and high thermal stability. The structural and spectral characteristics of these dyes have been thoroughly studied, revealing significant differences compared to benzothiazole-based counterparts (Wang et al., 2015).

Synthesis and Chemical Transformations

  • In Synthesis of Benzimidazole, Benzoxazole, and Benzothiazole Derivatives : The compound has been utilized in the synthesis of various benzimidazole, benzoxazole, and benzothiazole derivatives, demonstrating its versatility in chemical transformations (Ogurtsov et al., 2003).
  • Hydrazones Synthesis for Antimicrobial Applications : 3,6-Dichloro-1,2-benzisothiazole is integral in synthesizing hydrazones, which have shown promising antibacterial and antifungal properties. These derivatives exhibit notable activity against Gram-positive bacteria and yeasts (Vicini et al., 2002).
  • Vicarious Nucleophilic Substitution in Nitroarenes : The compound plays a crucial role in the base-induced transformation of benzosultams, reacting with nitroarenes through a vicarious nucleophilic substitution mechanism (Wojciechowski & Modrzejewska, 2003).

Phytotoxic and Biological Activities

  • Phytotoxic Activities : Studies have shown that derivatives of 3,6-Dichloro-1,2-benzisothiazole exhibit significant phytotoxic activities, impacting protoporphyrinogen-IX oxidase, chlorophyll levels, and cell membranes in microalgae. These properties are particularly relevant in the context of herbicides (Miyamoto et al., 2003).

Future Directions

The future directions for research on 3,6-Dichloro-1,2-benzisothiazole could include further studies on its synthesis, mechanism of action, and potential applications. For example, it could be interesting to explore its potential use as a fungicide . Additionally, more research could be done to better understand its interactions with DNA .

properties

IUPAC Name

3,6-dichloro-1,2-benzothiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3Cl2NS/c8-4-1-2-5-6(3-4)11-10-7(5)9/h1-3H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEYRYYMMDZQOFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Cl)SN=C2Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3Cl2NS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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